7alpha,12alpha-Dihydroxycholest-4-en-3-one
Overview
Description
“7alpha,12alpha-Dihydroxycholest-4-en-3-one” is a molecule that plays a role in the metabolism of mammals, including humans and mice . It controls the biliary balance of cholic acid and chenodeoxycholic acid, ultimately regulating the intestinal absorption of dietary lipids .
Synthesis Analysis
The synthesis of “7alpha,12alpha-Dihydroxycholest-4-en-3-one” involves the enzyme 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase . The reaction proceeds as follows: 7alpha-hydroxycholest-4-en-3-one + O2 + reduced [NADPH–hemoprotein reductase] = 7alpha,12alpha-dihydroxycholest-4-en-3-one + H+ + H2O + oxidized [NADPH–hemoprotein reductase] .Molecular Structure Analysis
The molecular formula of “7alpha,12alpha-Dihydroxycholest-4-en-3-one” is C27H44O3 . Its average mass is 416.63646 and its monoisotopic mass is 416.32905 . The InChI code for this molecule is 1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h13,16-17,20-25,29-30H,6-12,14-15H2,1-5H3/t17-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 .Chemical Reactions Analysis
The chemical reaction catalyzed by the enzyme 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase is as follows: 7alpha-hydroxycholest-4-en-3-one + NADPH + H+ + O2 = 7alpha,12alpha-dihydroxycholest-4-en-3-one + NADP+ + H2O .Physical And Chemical Properties Analysis
The molecule “7alpha,12alpha-Dihydroxycholest-4-en-3-one” has a net charge of 0 . Its density is 1.1±0.1 g/cm3, boiling point is 549.9±50.0 °C at 760 mmHg, and vapour pressure is 0.0±3.4 mmHg at 25°C . It is soluble in chloroform and methanol .Scientific Research Applications
Bile Acid Synthesis : It is a natural intermediate in human bile acid synthesis, with its metabolism being studied for insights into bile acid formation (Hanson, Klein, & Williams, 1973).
Substrate Efficiency : The compound is more efficient as a substrate for delta4-3-oxosteroid 5beta-reductase compared to its analogs, suggesting its effectiveness in specific biochemical pathways (Aringer, 1975).
Chemical Synthesis : Coenzyme A esters of 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oic acids have been synthesized from it, aiding in the study of beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001).
Cholic Acid Formation : This compound is a main substrate for 12-hydroxylase in cholic acid formation, indicating its importance in cholesterol metabolism (Danielsson & Einarsson, 1966).
Bile Acid Monitoring : It has been used to monitor hepatic cholesterol 7alpha-hydroxylase activity in peripheral blood, contributing to our understanding of bile acid synthesis regulation (Gälman, Arvidsson, Angelin, & Rudling, 2003).
Ursodeoxycholic Acid Synthesis : A chemo-enzymatic route to ursodeoxycholic acid using 7- and 12-hydroxysteroid dehydrogenases, starting from this compound, demonstrates its potential in pharmaceutical synthesis (Giovannini et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h13,16-17,20-25,29-30H,6-12,14-15H2,1-5H3/t17-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPYXHJTHPHOMM-NIBOIBLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925121 | |
Record name | 7,12-Dihydroxycholest-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7alpha,12alpha-Dihydroxycholest-4-en-3-one | |
CAS RN |
1254-03-1 | |
Record name | 7α,12α-Dihydroxycholest-4-en-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7alpha,12alpha-Dihydroxy-5-cholesten-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,12-Dihydroxycholest-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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